3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-methylpiperidine with 2-piperidinylmethyl chloride under controlled conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for larger-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
3-Methyl-1-(2-piperidinylmethyl)piperidine dihydrochloride can be compared with other similar compounds, such as:
1-Methyl-4-phenylpiperidine: This compound has a similar piperidine structure but differs in its substituents, leading to different chemical and biological properties.
2-Methyl-1-piperidinylmethyl chloride: Another related compound with variations in its chemical structure, affecting its reactivity and applications.
Properties
CAS No. |
1220028-85-2 |
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Molecular Formula |
C12H25ClN2 |
Molecular Weight |
232.79 g/mol |
IUPAC Name |
3-methyl-1-(piperidin-2-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H24N2.ClH/c1-11-5-4-8-14(9-11)10-12-6-2-3-7-13-12;/h11-13H,2-10H2,1H3;1H |
InChI Key |
REOSVGHENUWJLA-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CC2CCCCN2.Cl.Cl |
Canonical SMILES |
CC1CCCN(C1)CC2CCCCN2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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